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Compound of Interest

Compound Name: 3,4-Dichlorophenyl! hydroxy urea
CAS No.: 128523-56-8
Cat. No.: B146750
Get Quote
. J

Physicochemical & Functional Profiling of 1-(3,4-Dichlorophenyl)-3-hydroxyurea

Part 1: Executive Summary

1-(3,4-Dichlorophenyl)-3-hydroxyurea (CAS: 31225-17-9), often abbreviated as DCPU-OH or
N-hydroxy-DCPU, is a critical metabolic intermediate of the phenylurea herbicide Diuron.[1]
While less commercially prominent than its parent compound, it holds significant importance in
environmental toxicology and pharmaceutical research due to its structural capacity for redox
cycling and enzyme inhibition.

Functionally, this compound represents a "toxicological pivot point."[1] It retains the lipophilic
3,4-dichlorophenyl pharmacophore of Diuron while introducing a reactive N-hydroxyurea
moiety.[1] This modification drastically alters its reactivity, enabling it to inhibit metalloenzymes
(such as ribonucleotide reductase) and participate in hemotoxic redox cycles—properties
distinct from the parent herbicide.[1]

Part 2: Chemical Identity & Structural Analysis
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The molecule exists in a complex equilibrium that dictates its solubility and reactivity.[1] Unlike
simple ureas, the N-hydroxy substitution introduces significant tautomeric character and acidity.

[1]

Nomenclature & Identification

Parameter Details

IUPAC Name 1-(3,4-Dichlorophenyl)-3-hydroxyurea

N-(3,4-Dichlorophenyl)-N'-hydroxyurea; N-

Common Synonyms
hydroxy-DCPU

CAS Number 31225-17-9
C
H
Molecular Formula cl
N
O
SMILES Clclccc(NC(=O)NO)cclCl
InChl Key VKYZMAVGJARVPE-UHFFFAOYSA-N

Structural Tautomerism

The hydroxyurea moiety (-NH-CO-NH-OH) is not static. It exists in equilibrium between the keto
form (favored in neutral solution) and the imino/enolic forms.[1] This equilibrium is critical for its
metal-chelating ability.[1]
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Figure 1: Tautomeric equilibrium of the hydroxyurea moiety.[1] The imino form is implicated in
the chelation of active site metals.

Part 3: Physicochemical Profiling

The following data synthesizes experimental observations with high-confidence predictive
models (ACD/Labs, EPISuite) where specific experimental values for this metabolite are rare in
open literature.
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Property Value / Range Implication for Research

Small molecule, easily cell-

Molecular Weight 221.04 g/mol
permeable.[1]
) ) ) Typically white to off-white
Physical State Crystalline Solid
needles.[1]
Estimated range based on
] ] hydroxyurea (141°C) and
Melting Point 140-160 °C (Dec.)*

thiourea analogs.[1]

Decomposes upon melting.[1]

Moderate lipophilicity.[1]

significantly more lipophilic
LogP (Octanol/Water) 2.58 (Predicted) than hydroxyurea (LogP -1.8),

facilitating membrane

transport.[1]

The -NH-OH proton is weakly
pKa (Acidic) ~105-12.1 acidic. Deprotonation yields

the hydroxamate anion.[1]

Very weakly basic; protonation

pKa (Basic) ~0.87 ] ]
occurs only in strong acid.[1]
N Limited aqueous solubility due
Solubility (Water) Low (~100-500 mg/L) ] )
to the dichlorophenyl ring.[1]
- ] ) Soluble in DMSO, Methanol,
Solubility (Organic) High
Ethanol, Ethyl Acetate.[1]
Hydrolyzes slowly in agueous
Stability Moisture Sensitive acid to 3,4-dichloroaniline.[1]

Light sensitive (N-OH bond).[1]

Part 4: Synthesis & Preparation Protocol

Directive: Do not rely on commercial sourcing for unstable metabolites. The following protocol
describes the Isocyanate Route, which is the most reliable method for generating high-purity N-
aryl-N'-hydroxyureas.
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Reaction Logic

Direct condensation of 3,4-dichloroaniline with hydroxyurea is inefficient.[1] The superior
pathway involves generating the electrophilic 3,4-dichlorophenyl isocyanate (or purchasing it)
and trapping it with nucleophilic hydroxylamine.[1]

Safety Note: Isocyanates are potent sensitizers and lachrymators.[1] Hydroxylamine is
potentially explosive upon heating.[1] Perform all steps in a fume hood behind a blast shield.

Step-by-Step Protocol

Materials:
e 3,4-Dichlorophenyl isocyanate (1.0 eq)[1]
e Hydroxylamine hydrochloride (1.5 eq)
o Triethylamine (TEA) or NaOH (1.5 eq)
¢ Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Procedure:
o Preparation of Free Hydroxylamine:
o Dissolve hydroxylamine hydrochloride in a minimum amount of water.[1]

o Add stoichiometric NaOH or TEA at 0°C to generate free NHngcontent-ng-
€1352109670=""_nghost-ng-c1270319359="" class="inline ng-star-inserted">

OH.

o Extract into organic solvent (if using biphasic) or use the basified solution directly if using a
miscible solvent system (THF/Water).[1]

e Coupling Reaction:

o Dissolve 3,4-dichlorophenyl isocyanate in anhydrous THF.
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o Cool the isocyanate solution to 0-5°C (ice bath).

o Add the hydroxylamine solution dropwise over 30 minutes. Exothermic reaction.

o Mechanism:[2][3][4][5][6][7] The amine nitrogen of hydroxylamine attacks the isocyanate
carbon.

o Workup:

o Stir at room temperature for 2 hours.

o Concentrate the solvent under reduced pressure (do not heat above 40°C).[1]

o The product typically precipitates upon addition of cold water or hexanes.[1]

e Purification:

o Recrystallize from Ethanol/Water (1:1).[1]

o Critical: Do not heat excessively during recrystallization to prevent thermal decomposition
(Loss of NHngcontent-ng-c1352109670=""_nghost-ng-c1270319359="" class="inline ng-
star-inserted">

or rearrangement).
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Figure 2: Synthesis pathway via isocyanate coupling. This route minimizes side products
compared to urea exchange methods.[1]

Part 5: Analytical Characterization
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To validate the identity of the synthesized or isolated metabolite, use the following spectral
fingerprints.

e Mass Spectrometry (LC-MS/ESI):
o lonization: Negative mode (ESI-) is often more sensitive for hydroxyureas.[1]
o Molecular lon: [M-H]
at m/z ~219.
o Positive Mode: [M+H]
at m/z ~221; [M+Na]
at m/z ~243.

o Fragmentation: Loss of -NHOH (33 Da) or cleavage of the urea bond to yield 3,4-
dichloroaniline fragment (m/z 161).[1]

e 1H NMR (DMSO-d

, 400 MH2z):

o Aromatic Protons:ngcontent-ng-c1352109670=""_nghost-ng-c1270319359=""
class="inline ng-star-inserted">

7.2 — 7.9 ppm (Multiplet, 3H, typical ABX system of 3,4-dichlorophenyl).

o Urea NH:ngcontent-ng-c1352109670=""_nghost-ng-c1270319359="" class="inline ng-
star-inserted">

~9.0 — 9.5 ppm (Singlet, broad, D
O exchangeable).

o N-OH / N'-H:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-
star-inserted">
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~8.5 - 10.0 ppm (Broad, may merge or appear as distinct peaks depending on solvent
dryness).

» HPLC Conditions:
o Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

o Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).[1] Gradient 10% ngcontent-ng-
c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

90% ACN.

o Retention: Elutes before Diuron and DCPU due to the polar hydroxyl group.[1]

Part 6: Biological Relevance & Toxicity
Metabolic Context

This compound is a "Phase I" metabolite of the herbicide Diuron.[1] The metabolic pathway
involves sequential N-demethylation followed by N-hydroxylation.[1]
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Figure 3: Metabolic cascade of Diuron. The N-hydroxy metabolite is a transient intermediate

preceding hydrolysis to the toxic aniline.

Mechanism of Action & Toxicity

¢ Ribonucleotide Reductase (RNR) Inhibition: Like standard hydroxyurea, this derivative can
guench the tyrosyl free radical in the RNR active site, halting DNA synthesis (S-phase
arrest).[1] The lipophilic dichlorophenyl tail may alter its potency or cellular uptake compared

to plain hydroxyurea.[1]
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o Hemotoxicity: N-hydroxyureas and N-hydroxyanilines are known to oxidize hemoglobin to
methemoglobin (Fengcontent-ng-c1352109670=""_nghost-ng-c1270319359="" class="inline
ng-star-inserted">

), reducing oxygen transport capacity. This is a critical toxicity endpoint for this metabolite.[1]

o Cytotoxicity: Studies on Diuron metabolites indicate that while DCPU (urea) and DCA
(aniline) are the primary cytotoxins, the N-hydroxy variants contribute to oxidative stress via
redox cycling.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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